(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride
Description
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is a fluorinated hydrazine derivative with the molecular formula C₃H₈ClF₃N₂ and a molecular weight of 164.56 g/mol (CAS: 1453472-98-4). Its structure features a trifluoromethyl (-CF₃) group attached to a branched propane backbone, with a hydrazine moiety protonated as a hydrochloride salt. This compound is utilized in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals, due to the electron-withdrawing properties of the CF₃ group, which enhances reactivity in condensation or cyclization reactions .
Properties
Molecular Formula |
C4H10ClF3N2 |
|---|---|
Molecular Weight |
178.58 g/mol |
IUPAC Name |
(1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C4H9F3N2.ClH/c1-3(2,9-8)4(5,6)7;/h9H,8H2,1-2H3;1H |
InChI Key |
VKOCYRWVUZWWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The primary synthetic route to (1,1,1-trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves the nucleophilic substitution or condensation reaction between a trifluoromethyl ketone derivative and hydrazine or hydrazine hydrochloride under controlled conditions. This method is well established for producing hydrazine derivatives with trifluoromethyl substituents.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | Trifluoromethyl ketone (e.g., trifluoroacetone or trifluoroacetimidoyl chloride) | Organic solvent (ethanol or methanol), 0–50°C | Formation of hydrazone intermediate |
| 2 | Hydrazine hydrate or hydrazine hydrochloride | Stirring for several hours, reflux or room temperature | Conversion to hydrazine hydrochloride salt |
The reaction is typically conducted in polar protic solvents such as ethanol or methanol, which facilitate solubilization of reactants and promote nucleophilic attack. Temperature control (0–50°C) is critical to maintain stereochemical integrity and minimize side reactions.
Metal-Free Multi-Component Synthesis
An advanced method employs a metal-free multi-component reaction involving trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen). This approach efficiently constructs trifluoromethylated hydrazine derivatives and related heterocycles like 3-trifluoromethyl-1,2,4-triazoles.
- Reaction conditions: Toluene solvent, presence of p-toluenesulfonic acid monohydrate as catalyst, 100°C for 12 hours.
- Mechanism: Initial coupling of trifluoroacetimidoyl chloride with hydrazine hydrate generates trifluoroacetimidohydrazide intermediate, which reacts with TFBen to cyclize into heterocyclic products.
This method is scalable and offers moderate to good yields with broad substrate scope, making it a valuable synthetic route for pharmaceutical intermediates.
Industrial Scale Preparation
For industrial production, the process is optimized for yield and purity:
- Use of large-scale reactors with precise temperature and stirring control.
- Reaction solvents include ethanol or methanol with hydrazine hydrochloride.
- Purification steps such as recrystallization or chromatographic techniques ensure high-quality product isolation.
- Storage under inert atmosphere at low temperature (–20°C) with possible addition of antioxidants to prevent degradation.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Solvent | Ethanol, Methanol | Solubilizes reactants, influences reaction rate |
| Temperature | 0–50°C (general); up to 100°C (multi-component) | Controls reaction kinetics, minimizes side products |
| Catalyst | p-Toluenesulfonic acid (TsOH) in multi-component reactions | Facilitates cyclization and dehydration steps |
| Reaction Time | 6–12 hours | Ensures completion of condensation and cyclization |
| Atmosphere | Inert gas (N₂ or Ar) for storage | Prevents oxidation and hydrolysis |
Optimization strategies include lowering temperature to reduce side reactions, employing Lewis acid catalysts to accelerate cyclization, and selecting polar aprotic solvents like dimethylformamide (DMF) to enhance solubility of fluorinated intermediates.
Analytical Characterization of the Product
The purity and structure of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR shows characteristic hydrazine NH resonances in the 9–10 ppm range.
- ^13C NMR identifies trifluoromethyl carbon at approximately 120 ppm.
- Infrared (IR) Spectroscopy :
- NH stretching bands near 3200 cm⁻¹ confirm hydrazine functionality.
- High-Resolution Mass Spectrometry (HRMS) :
- Confirms molecular weight consistent with trifluoromethylated hydrazine hydrochloride.
- Elemental Analysis :
- Validates carbon, hydrogen, nitrogen, chlorine content matching theoretical values.
- X-ray Crystallography (for chiral derivatives):
- Provides absolute stereochemical configuration confirmation.
Summary Table of Preparation Methods
| Method | Starting Materials | Solvent | Temperature | Catalyst | Yield | Notes |
|---|---|---|---|---|---|---|
| Condensation of trifluoromethyl ketone with hydrazine hydrochloride | Trifluoromethyl ketone, hydrazine hydrochloride | Ethanol or methanol | 0–50°C | None or acid catalyst | Moderate to high | Common lab-scale method |
| Metal-free multi-component reaction | Trifluoroacetimidoyl chloride, hydrazine hydrate, TFBen | Toluene | 100°C | p-Toluenesulfonic acid | Moderate to good | Scalable, heterocycle synthesis |
| Industrial process | Similar to lab-scale but optimized | Ethanol/methanol | Controlled | Optimized | High | Includes purification steps |
Chemical Reactions Analysis
Types of Reactions: (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce simpler hydrazine derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride is used as a reagent in various synthetic pathways to introduce trifluoromethyl groups into organic molecules .
Biology and Medicine: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and interaction with biological macromolecules .
Industry: In industrial applications, it is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds .
Mechanism of Action
The mechanism of action of (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires inert atmosphere and storage at 2–8°C .
- Hazard Profile : Classified as dangerous (Signal Word: Danger), with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Comparative Analysis with Structurally Similar Hydrazine Hydrochlorides
Structural and Physicochemical Comparisons
The table below highlights critical differences between (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride and analogous compounds:
Key Observations :
- Fluorination Impact: The trifluoromethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like 2,4-dimethylphenylhydrazine HCl. This enhances its utility in drug design for improved bioavailability .
- Adamantane Derivatives : Compounds like (3-Methyl-2-oxaadamant-1-yl)hydrazine HCl exhibit rigid, three-dimensional structures, which may confer higher thermal stability and unique receptor-binding properties in medicinal chemistry .
- Aromatic vs. Aliphatic : Aromatic hydrazines (e.g., 2,4-dimethylphenylhydrazine HCl) are prone to π-π stacking interactions, influencing solubility and reactivity in heterocycle formation .
Biological Activity
(1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride, with the CAS number 2101704-85-0, is a fluorinated hydrazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by its trifluoromethyl group, which often enhances biological activity and stability in various chemical reactions. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.
- Molecular Formula : C4H10ClF3N2
- Molecular Weight : 178.58 g/mol
- Purity : Typically 98%
Biological Activity Overview
Research on hydrazine derivatives has shown that they can exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest potential in the following areas:
2. Enzyme Inhibition
The inhibition of key enzymes involved in cancer metabolism and progression is a promising area for hydrazine derivatives. For example, studies indicate that certain hydrazines can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases . Although direct evidence for this compound's effect on AChE is not available, its structural similarities to known inhibitors suggest potential activity.
Case Study 1: Anticancer Potential
In a study examining various hydrazine derivatives, compounds similar to (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine were tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the hydrazine structure could significantly enhance anticancer activity. Notably, certain derivatives exhibited IC50 values as low as 3 µM against A549 cells .
Case Study 2: Antimicrobial Activity
Another area of interest is the antimicrobial potential of hydrazines. Compounds with trifluoromethyl groups have been associated with increased antimicrobial efficacy. Research indicates that fluorinated compounds can disrupt bacterial membranes or inhibit vital bacterial enzymes . While specific data on this compound's antimicrobial properties are lacking, its structural characteristics suggest it could possess similar properties.
Data Table: Comparison of Biological Activities of Hydrazine Derivatives
Q & A
Q. What spectroscopic techniques are recommended for characterizing (1,1,1-Trifluoro-2-methylpropan-2-yl)hydrazine hydrochloride, and how should data be interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the trifluoromethyl group and hydrazine backbone. For NMR, expect a singlet for the methyl group (δ ~1.5 ppm) and a broad peak for the hydrazine NH (δ ~5-7 ppm). NMR should show a characteristic triplet due to coupling with adjacent protons .
- Infrared Spectroscopy (IR): Identify N-H stretches (3100-3300 cm) and C-F stretches (1100-1250 cm). Absence of O-H bands confirms purity .
- Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the molecular ion peak [M+H] and fragments corresponding to loss of HCl or CF groups .
Q. What are the optimal storage conditions to ensure stability of this compound?
Methodological Answer:
- Store in airtight, light-resistant containers at -20°C to prevent hydrolysis of the hydrazine moiety. Desiccate with silica gel to avoid moisture absorption, as hydrazine hydrochlorides are hygroscopic .
- Monitor decomposition via periodic HPLC analysis (C18 column, 0.1% TFA in HO/MeCN gradient). A ≥5% increase in impurity peaks (e.g., free hydrazine) indicates degradation .
Q. How can purity be assessed using chromatographic methods?
Methodological Answer:
- HPLC: Use a reversed-phase C18 column with a mobile phase of 0.1 M HCl (pH 2.0) and acetonitrile (70:30 v/v). Retention time should match a certified reference standard. Purity ≥98% is acceptable for most synthetic applications .
- TLC: Silica gel plates with ethyl acetate:hexane (1:1) as eluent. Hydrazine derivatives typically exhibit R values of 0.3-0.5 under UV (254 nm) .
Advanced Research Questions
Q. How can synthetic routes be optimized to address steric hindrance from the trifluoromethyl group during hydrazine coupling?
Methodological Answer:
- Use bulky protecting groups (e.g., Boc) on the hydrazine nitrogen to reduce steric interference. Post-coupling deprotection with HCl in dioxane yields the hydrochloride salt .
- Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency. Monitor progress via in-situ NMR to track trifluoromethyl group integration .
Q. How to resolve contradictions in reported thermal stability data for hydrazine hydrochlorides?
Methodological Answer:
- Perform differential scanning calorimetry (DSC) under nitrogen. A sharp endothermic peak above 200°C indicates decomposition, while broad peaks suggest impurities or polymorphism .
- Cross-validate with thermogravimetric analysis (TGA): A mass loss >5% below 150°C implies hygroscopicity, not intrinsic instability. Pre-dry samples at 60°C under vacuum before testing .
Q. What strategies mitigate side reactions during derivatization for biological activity studies?
Methodological Answer:
- Selective Acylation: Use N-protected hydrazines (e.g., phthalimide) to prevent unwanted nucleophilic attacks. Deprotect with hydrazine hydrate post-derivatization .
- Enzymatic Assays: Pre-incubate the compound with 0.1 M phosphate buffer (pH 7.4) at 37°C for 24 hours to assess hydrolytic stability. Adjust reaction pH to ≤5.0 to minimize hydrolysis during biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
